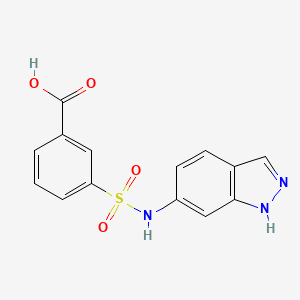

3-(1H-indazol-6-ylsulfamoyl)benzoic acid

Description

3-(1H-Indazol-6-ylsulfamoyl)benzoic acid is a sulfonamide-linked heterocyclic compound featuring a benzoic acid moiety connected via a sulfamoyl group to the 6-position of a 1H-indazole ring. This structure combines the hydrogen-bonding capacity of the sulfamoyl (-SO₂NH₂) group with the aromatic and acidic properties of benzoic acid, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name |

3-(1H-indazol-6-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-14(19)9-2-1-3-12(6-9)22(20,21)17-11-5-4-10-8-15-16-13(10)7-11/h1-8,17H,(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKTMMKFUPCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-6-ylsulfamoyl)benzoic acid typically involves the formation of the indazole ring followed by the introduction of the sulfamoyl and benzoic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-6-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

3-(1H-indazol-6-ylsulfamoyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-indazol-6-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Key Compounds for Comparison :

3-[(2-Acetylphenoxy)carbonyl]benzoic Acid ()

Compound 199 (): A complex indazole derivative with chloro, methylsulfonamido, and pyridine substituents.

Structural Implications :

- Compound 199 () features a methylsulfonamido group at indazole C3, differing from the sulfamoyl group at C6 in the target compound. Positional variations in substituents can drastically alter electronic and steric effects, impacting biological activity .

Crystallographic Data :

- ’s compound forms carboxylic acid dimers (R₂²(8) rings) via O—H⋯O interactions, stabilized by C—H⋯O bonds into (101) layers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing substituents at the N-1 position of the indazole core in 3-(1H-indazol-6-ylsulfamoyl)benzoic acid?

- Methodology : Three approaches are commonly employed:

- Aroyl/Acyl Chloride Reaction : React indazole derivatives with aroyl or acyl chlorides in dichloromethane/triethylamine.

- In Situ Aroyl Chloride Preparation : Generate aroyl chlorides from carboxylic acids using thionyl chloride, followed by reaction in anhydrous toluene/triethylamine.

- Coupling with Diethyl Cyanophosphonate (DCF) : Use DCF and triethylamine in DMF to couple indazoles with carboxylic acids.

- Validation : Monitor reactions via TLC or HPLC, and confirm products using -NMR and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- -NMR to confirm sulfamoyl linkage (δ 10.5–11.0 ppm for -SONH-) and benzoic acid protons (δ 12–13 ppm for -COOH).

- Mass Spectrometry (HRMS) for molecular ion verification (e.g., [M+H] at m/z 357.05) .

Q. What are the primary biological targets or pathways associated with sulfamoyl benzoic acid derivatives?

- Mechanistic Insight : The sulfamoyl group acts as a hydrogen-bond donor/acceptor, enabling inhibition of enzymes like cyclooxygenases (COX) or carbonic anhydrases.

- Experimental Design : Perform enzyme inhibition assays (e.g., fluorescence-based or calorimetric) with recombinant targets. Compare IC values against structurally related compounds (e.g., 3-(butylsulfamoyl)benzoic acid) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indazole or benzoic acid moieties) influence the compound’s enzyme inhibition profile?

- SAR Strategy :

- Electron-Withdrawing Groups : Introduce halogens (e.g., -Br) on the indazole to enhance binding to hydrophobic enzyme pockets.

- Methoxy vs. Ethoxy : Compare 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (higher lipophilicity) with ethoxy analogues to assess pharmacokinetic differences (e.g., logP via HPLC).

- Steric Effects : Add bulky groups (e.g., benzyl) to evaluate steric hindrance on enzyme interactions .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC values with computational binding affinities .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case Study : If a compound shows high activity in cell-free assays but low efficacy in cellular models:

- Solubility Check : Measure solubility in assay buffers (e.g., PBS with DMSO ≤0.1%).

- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess passive diffusion.

- Metabolic Stability : Perform liver microsome studies to identify rapid degradation .

Q. What computational tools are suitable for predicting the binding mode of this compound to novel targets?

- Protocol :

Target Homology Modeling : Use SWISS-MODEL for proteins without crystal structures.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., sulfamoyl group vs. indazole π-π stacking) .

Q. How can researchers optimize the solubility of this compound for in vivo studies?

- Strategies :

- Ester Prodrugs : Synthesize methyl or ethyl esters of the benzoic acid (hydrolyzed in vivo to active form).

- Co-solvents : Use PEG-400 or cyclodextrins in formulations.

- Salt Formation : Test sodium or potassium salts for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.